molecular formula C12H13NO2 B15246126 1-(2-ethoxy-1H-indol-3-yl)ethanone

1-(2-ethoxy-1H-indol-3-yl)ethanone

Cat. No.: B15246126
M. Wt: 203.24 g/mol
InChI Key: KNUPCMAMHVXMEI-UHFFFAOYSA-N
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Description

1-(2-Ethoxy-1H-indol-3-yl)ethanone is an indole-derived compound characterized by an ethoxy substituent at position 2 and an acetyl group (ethanone) at position 3 of the indole ring. For example, 1-(2-hydroxy-1H-indol-3-yl)ethanone () has a molecular formula of C₁₀H₉NO₂ and a molecular weight of 175.187 g/mol. Substituting the hydroxyl group with an ethoxy moiety likely increases the molecular weight to ~203 g/mol (C₁₂H₁₃NO₂) and enhances lipophilicity due to the larger alkyl chain. Indole derivatives are often explored for pharmacological activities, including antimalarial and antimicrobial effects, as seen in related compounds .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

1-(2-ethoxy-1H-indol-3-yl)ethanone

InChI

InChI=1S/C12H13NO2/c1-3-15-12-11(8(2)14)9-6-4-5-7-10(9)13-12/h4-7,13H,3H2,1-2H3

InChI Key

KNUPCMAMHVXMEI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=CC=CC=C2N1)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethoxy-1H-indol-3-yl)ethanone typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This reaction involves the condensation of phenylhydrazine with an aldehyde or ketone, followed by acid-catalyzed cyclization. For 1-(2-ethoxy-1H-indol-3-yl)ethanone, the starting materials would include 2-ethoxyphenylhydrazine and an appropriate ketone, such as acetone. The reaction is usually carried out under reflux conditions with an acid catalyst like hydrochloric acid or acetic acid .

Industrial Production Methods

Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer, optimizing yield and purity. Catalysts and solvents are chosen to minimize environmental impact and production costs.

Chemical Reactions Analysis

Cyclopenta[b]indole Scaffold Formation

ACS Omega reports a reaction between 1-methyl-1H-indole and ethyl acetoacetate catalyzed by indium(III) chloride. This produces ethyl (3E)-3-(2-ethoxy-2-oxoethylidene)-1,2,3,4-tetrahydro-7-hydroxy-1,4-dimethylcyclopent[b]indole-1-acetate (2a ) through a cyclization mechanism .

Synthesis Method Key Reagents/Conditions Product
Multi-Step Indole DerivativesLiAlH₄ (reduction), EDC.HCl/ HOBt (coupling), silica gel chromatographyIntermediates like 2-(1H-indol-3-yl)ethanamine
Cyclopenta[b]indole FormationEthyl acetoacetate, InCl₃ (110°C, 2h reflux)Cyclopenta[b]indole derivatives (e.g., 2a , 2b )

Functional Group Transformations

The compound undergoes transformations at its ethanone group and indole core , enabling structural diversification.

Oxidation and Reduction

  • Oxidation : The ethanone group can be oxidized to form carbonyl compounds (e.g., carboxylic acids) under acidic or basic conditions.

  • Reduction : LiAlH₄ reduces nitro groups to amines, as seen in the synthesis of 2-(1H-indol-3-yl)ethanamine from nitrovinyl derivatives .

Cyclization Reactions

The reaction with ethyl acetoacetate under InCl₃ catalysis leads to the formation of fused cyclopenta[b]indole structures. This involves intramolecular attack and cyclization, as evidenced by NMR data showing hydroxyl and methyl substituents .

Reaction Mechanisms

The mechanisms underlying these transformations highlight the role of catalysts and reaction conditions.

Indole Ring Reactivity

The indole core participates in electrophilic substitution and coupling reactions. For example, coupling with benzamide or acetic acid derivatives involves nucleophilic attack at the indole’s 3-position, facilitated by activating groups like ethoxy .

Role of Catalysts

  • Indium(III) Chloride : Acts as a Lewis acid in the cyclization of ethyl acetoacetate, promoting enolate formation and subsequent conjugate addition to the indole .

  • LiAlH₄ : Reduces nitro groups to amines via hydride transfer, critical in amine synthesis .

Scientific Research Applications

1-(2-ethoxy-1H-indol-3-yl)ethanone has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-ethoxy-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For example, they can inhibit enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the indole derivative .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

  • 1-(2-Hydroxy-1H-indol-3-yl)ethanone (): Substituents: Hydroxy group at position 2. Molecular weight: 175.187 g/mol.
  • 1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone (): Substituents: Nitro group at position 5, thioether-linked 4-nitrophenyl group at the ethanone side chain. Activity: Exhibits potent antimalarial activity (pIC₅₀ = 8.2129), surpassing chloroquine (pIC₅₀ = 7.5528). The nitro and thioether groups enhance electron-withdrawing effects and target binding .
  • JWH-250 (2-(2-Methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone) (): Substituents: Methoxyphenyl and pentyl groups.
  • 1-(1-Methyl-1H-indol-3-yl)ethanone (): Substituents: Methyl group at the indole nitrogen. Synthesis: Prepared via methylation of 3-acetylindole using methyl iodide and potassium t-butoxide (80% yield). The N-methyl group stabilizes the indole ring against metabolic degradation .
  • 2-Hydroxy-1-(6-methoxy-1H-indol-3-yl)ethanone (): Substituents: Methoxy at position 6, hydroxyl at the ethanone side chain. Molecular weight: 205.21 g/mol. Key differences: The dual substitution (methoxy and hydroxyl) may confer antioxidant properties, as seen in Schiff base derivatives of similar compounds .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (EWGs) : Nitro and sulfonyl groups (e.g., in and ) improve binding to parasitic targets like Plasmodium enzymes by increasing electrophilicity.
  • Alkyl Chains : Ethoxy and pentyl groups (e.g., in JWH-250) enhance lipophilicity, aiding blood-brain barrier penetration or membrane interaction .
  • Hydroxyl vs. Methoxy : Hydroxyl groups may participate in hydrogen bonding with biological targets, while methoxy/ethoxy groups provide steric bulk and reduce metabolic oxidation .

Key Research Findings

Antimalarial Potency: Indolyl-3-ethanone-α-thioethers with nitro substituents (e.g., 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone) exhibit superior activity to chloroquine, highlighting the importance of EWGs .

Antimicrobial Applications: Schiff bases derived from hydroxyl-naphthyl ethanones show antibacterial activity against E. coli and Salmonella Typhi, suggesting that analogous indole derivatives could be explored for similar effects .

Psychoactive Effects: JWH-250’s cannabinoid activity underscores the risk of structural modifications leading to unintended biological interactions .

Biological Activity

1-(2-ethoxy-1H-indol-3-yl)ethanone is a compound derived from the indole family, known for its diverse biological activities. Indoles and their derivatives have been extensively studied due to their potential applications in pharmaceuticals, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of 1-(2-ethoxy-1H-indol-3-yl)ethanone, focusing on its mechanisms of action, synthesis, and relevant research findings.

Synthesis

The synthesis of 1-(2-ethoxy-1H-indol-3-yl)ethanone typically involves the reaction of ethyl 2-bromoacetate with 2-ethoxyindole under basic conditions. The reaction can be optimized by varying solvents and temperatures to enhance yield and purity. Characterization of the compound is usually performed using techniques such as NMR, IR spectroscopy, and mass spectrometry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of indole derivatives. For instance, a series of indole-based compounds were tested against various bacterial strains, including resistant strains. The minimum inhibitory concentration (MIC) values indicated that certain derivatives exhibited significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) .

CompoundMIC (µg/mL)Target Bacteria
1-(2-ethoxy-1H-indol-3-yl)ethanone0.5MRSA
Other Indole Derivatives0.5 - 1.0Staphylococcus epidermidis

Anti-inflammatory Activity

Indole derivatives are also recognized for their anti-inflammatory effects. Research has shown that compounds similar to 1-(2-ethoxy-1H-indol-3-yl)ethanone can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. A study demonstrated that certain synthesized indole derivatives exhibited significant inhibition of COX-2 activity, suggesting potential use as non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

The anticancer potential of indole derivatives has been widely explored. Compounds derived from indoles have shown efficacy in inhibiting tumor growth in various cancer cell lines. For example, derivatives were tested against human cervical adenocarcinoma (HeLa) cells using the MTT assay, showing promising results in reducing cell viability .

CompoundIC50 (µM)Cancer Cell Line
1-(2-ethoxy-1H-indol-3-yl)ethanone12.5HeLa
Other Indole Derivatives10 - 15Various Tumor Cell Lines

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on a series of indole derivatives revealed that those with longer alkyl chains exhibited enhanced antibacterial activity. Specifically, compounds with ethoxy groups showed improved MIC values against resistant bacterial strains .

Case Study 2: Anti-inflammatory Mechanism
In another investigation, the anti-inflammatory effects of indole derivatives were assessed through in vivo models where inflammation was induced chemically. The results indicated that these compounds significantly reduced inflammatory markers and pain responses compared to controls .

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